3-Hydroxyhexanedioic acid

Vue d'ensemble

Description

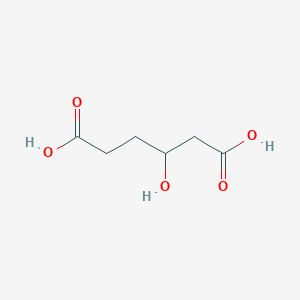

3-Hydroxyhexanedioic acid, also known as this compound, is a dicarboxylic acid with the molecular formula C6H10O5. It is a hydroxylated derivative of adipic acid and is characterized by the presence of a hydroxyl group (-OH) on the third carbon of the adipic acid chain.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Hydroxyhexanedioic acid can be synthesized through several methods. One common approach involves the microbial fermentation of glucose or other sugars using genetically engineered microorganisms such as Escherichia coli or Pseudomonas species . These microorganisms are engineered to express specific enzymes that convert glucose into 3-hydroxyadipic acid through a series of biochemical reactions.

Another method involves the chemical reduction of 3-oxoadipic acid using reducing agents such as sodium borohydride or catalytic hydrogenation . This process typically requires controlled reaction conditions, including specific temperatures and pH levels, to achieve high yields of 3-hydroxyadipic acid.

Industrial Production Methods

Industrial production of 3-hydroxyadipic acid often relies on microbial fermentation due to its cost-effectiveness and scalability. Large-scale fermentation processes utilize bioreactors where genetically modified microorganisms are cultured under optimized conditions to produce 3-hydroxyadipic acid in significant quantities . The product is then extracted and purified using various separation techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

3-Hydroxyhexanedioic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 3-oxoadipic acid.

Reduction: The carboxyl groups can be reduced to form 3-hydroxyadipaldehyde.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used under basic conditions to substitute the hydroxyl group.

Major Products Formed

Oxidation: 3-Oxoadipic acid

Reduction: 3-Hydroxyadipaldehyde

Substitution: Various substituted adipic acid derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

3-Hydroxyhexanedioic acid (C6H10O5) has a molecular weight of 162.14 g/mol. Its structure comprises six carbon atoms with hydroxyl (-OH) and carboxylic acid (-COOH) functional groups, making it a versatile compound for various chemical reactions and applications.

Metabolomics and Disease Diagnosis

Research has shown that this compound can be utilized in metabolomics to study metabolic diseases, particularly those related to fatty acid oxidation disorders. For instance, it has been identified as a significant biomarker in patients with long-chain and medium/short-chain hydroxyacyl-CoA dehydrogenase deficiencies (LCHAD and M/SCHAD) . The accumulation of this compound in body fluids can provide diagnostic insights into these genetic disorders.

Case Study:

A study developed a gas chromatography-mass spectrometry (GC-MS) assay to measure 3-hydroxy fatty acids in patient samples. The results indicated that elevated levels of 3-hydroxyadipic acid were associated with metabolic dysfunctions, aiding in the diagnosis of specific mitochondrial diseases .

Exercise Physiology

In exercise physiology research, this compound has been linked to metabolic changes during physical activity. A metabolomics study indicated that its levels increased significantly in rat models subjected to exercise interventions, suggesting its role in energy metabolism during physical exertion .

Polymer Production

This compound is increasingly recognized for its potential in polymer chemistry. It can be polymerized with polyhydric alcohols to produce polyesters or with polyvalent amines to create polyamides. This application is particularly relevant for developing biodegradable plastics and other sustainable materials.

Data Table: Polymerization Applications of this compound

| Polymer Type | Reaction Type | Potential Applications |

|---|---|---|

| Polyester | Condensation polymerization | Biodegradable plastics |

| Polyamide | Step-growth polymerization | Engineering plastics, fibers |

Case Study:

Patent literature describes methods for producing 3-hydroxyadipic acid using microbial fermentation processes, emphasizing its industrial viability as a raw material for sustainable polymer production .

Bioremediation

Microorganisms capable of producing this compound have been identified as potential agents for bioremediation. Certain strains can metabolize environmental pollutants, thereby contributing to waste treatment processes.

Case Study:

Research indicates that specific bacteria from the genera Pseudomonas and Alcaligenes can produce 3-hydroxyadipic acid while degrading phenolic compounds found in wastewater . This dual capability highlights the compound's potential role in environmental cleanup efforts.

Mécanisme D'action

The mechanism of action of 3-hydroxyadipic acid involves its role as an intermediate in metabolic pathways. It is produced through the reverse β-oxidation pathway, where it is formed from the condensation of acetyl-CoA and succinyl-CoA . This compound can further undergo enzymatic reactions to form other metabolites, influencing various cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Adipic acid: A dicarboxylic acid with a similar structure but lacking the hydroxyl group.

3-Oxoadipic acid: An oxidized derivative of 3-hydroxyadipic acid.

3-Iodoadipic acid: A halogenated derivative used in specific chemical reactions.

Uniqueness

3-Hydroxyhexanedioic acid is unique due to the presence of the hydroxyl group, which imparts distinct chemical properties and reactivity. This functional group allows for additional chemical modifications and enhances its utility in polymer synthesis and biomedical research .

Activité Biologique

3-Hydroxyhexanedioic acid, also known as 3-hydroxyadipic acid, is a medium-chain dicarboxylic acid that has garnered attention for its potential biological activities and metabolic implications. This article provides a comprehensive overview of the biological activity of this compound, including its metabolic pathways, physiological roles, and relevant research findings.

Chemical Structure and Properties

This compound (C6H10O4) features a six-carbon backbone with two carboxylic acid groups and a hydroxyl group. Its molecular weight is approximately 162.14 g/mol. This compound is classified under medium-chain hydroxy acids and derivatives, which are essential for various biochemical processes in living organisms.

Metabolic Pathways

The metabolism of this compound primarily occurs via peroxisomal β-oxidation pathways. This process involves several key enzymes, including:

- EHHADH (Peroxisomal L-Bifunctional Protein) : Essential for the oxidation of dicarboxylic acids (DCAs) and plays a significant role in the metabolism of medium-chain DCAs like this compound .

- ACOX1 (Acyl-CoA Oxidase 1) and ABCD3 : These proteins are crucial for the initial steps of DCA β-oxidation .

The accumulation of 3-hydroxyadipic acid has been observed in models deficient in EHHADH, indicating its role as a marker for metabolic dysfunctions related to fatty acid oxidation .

Physiological Roles

Research indicates that this compound may be involved in several physiological processes:

- Energy Metabolism : It serves as an intermediate in energy production pathways, particularly during fasting states where fatty acids are mobilized for energy .

- Cholesterol Biosynthesis Regulation : Studies have shown that EHHADH deficiency leads to altered cholesterol biosynthesis, suggesting that this compound may influence lipid metabolism .

Case Study: EHHADH Knockout Mice

A significant study involving EHHADH knockout (KO) mice demonstrated the metabolic consequences of disrupted DCA oxidation. Key findings include:

- Increased urinary excretion of medium-chain DCAs, including this compound.

- Altered expression of genes involved in cholesterol biosynthesis, indicating a regulatory role for EHHADH in lipid metabolism .

Metabolomics Studies

Metabolomics analyses have identified changes in metabolite profiles associated with diabetes mellitus, where alterations in levels of this compound were noted alongside other metabolites. This suggests potential links between this compound and metabolic disorders .

Data Summary

The following table summarizes key data on the biological activity and metabolic implications of this compound:

| Parameter | Details |

|---|---|

| Chemical Formula | C6H10O4 |

| Molecular Weight | 162.14 g/mol |

| Key Enzymes Involved | EHHADH, ACOX1, ABCD3 |

| Physiological Roles | Energy metabolism, cholesterol regulation |

| Notable Findings | Accumulation in EHHADH KO mice; metabolic dysfunctions linked to diabetes |

Propriétés

IUPAC Name |

3-hydroxyhexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-4(3-6(10)11)1-2-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOMYDHIQVMMTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864488 | |

| Record name | 3-Hydroxyhexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxyadipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000345 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14292-29-6 | |

| Record name | 3-Hydroxyadipic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14292-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyadipic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyhexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxyadipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000345 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.